molecular formula C7H6N2 B3422822 Benzimidazole CAS No. 26985-65-9

Benzimidazole

Cat. No.: B3422822
CAS No.: 26985-65-9
M. Wt: 118.14 g/mol
InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound composed of a fused benzene and imidazole ring. This bicyclic structure is known for its stability and versatility, making it a valuable moiety in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Condensation of o-Phenylenediamine with Formic Acid: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate, to produce this compound.

  • Reaction with Aldehydes: Substituted benzimidazoles can be synthesized by reacting o-phenylenediamine with aldehydes, followed by oxidation.

  • Industrial Production Methods: The industrial synthesis of this compound derivatives often involves large-scale condensation reactions, using catalysts like sodium metabisulphite under mild conditions to achieve high yields.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the this compound core.

  • Substitution: Substitution reactions are common, where different functional groups are introduced at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Sodium metabisulphite, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: Various aldehydes, halogenating agents.

Major Products Formed:

  • Oxidation: 2-substituted benzimidazoles.

  • Reduction: Reduced this compound derivatives.

  • Substitution: Functionalized this compound derivatives.

Scientific Research Applications

Benzimidazole and its derivatives have a wide range of applications in chemistry, biology, medicine, and industry. Some notable applications include:

  • Medicine: this compound derivatives are used as antifungal, antiviral, anticancer, and antiparasitic agents.

  • Agriculture: They serve as fungicides and herbicides.

  • Material Science: this compound compounds are used in the development of corrosion inhibitors and advanced materials.

Mechanism of Action

The mechanism by which benzimidazole exerts its effects varies depending on its application. For example, in antifungal applications, this compound derivatives inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer applications, this compound derivatives may inhibit specific kinases or DNA/RNA binding, leading to the suppression of tumor growth.

Comparison with Similar Compounds

  • Imidazole: Similar ring structure but lacks the fused benzene ring.

  • Pyridine: Contains a nitrogen atom in the ring but lacks the fused structure.

  • Quinoline: Contains a fused benzene and pyridine ring but differs in reactivity and applications.

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Properties

IUPAC Name

1H-benzimidazole
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InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
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InChI Key

HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC=N2
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Molecular Formula

C7H6N2
Record name BENZIMIDAZOLE
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Related CAS

26985-65-9
Record name 1H-Benzimidazole, homopolymer
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DSSTOX Substance ID

DTXSID8024573
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Molecular Weight

118.14 g/mol
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Physical Description

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C
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Solubility

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

0.0000764 [mmHg]
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Mechanism of Action

Benzimidazole prevent tubulin polymerization or spindle movement and their administration can result in aneuploidy.
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Color/Form

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications

CAS No.

51-17-2
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Melting Point

338 to 342 °F (NTP, 1992), 170.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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